Pomalidomide 4'-PEG2-azide is a synthetic compound that integrates the properties of pomalidomide, an established immunomodulatory drug, with a polyethylene glycol (PEG) linker and an azide functional group. This compound is primarily utilized in the field of targeted protein degradation, particularly in the development of proteolysis-targeting chimeras (PROTACs). The incorporation of the azide group facilitates click chemistry reactions, enhancing its utility as a versatile building block for various biochemical applications .
Pomalidomide 4'-PEG2-azide is classified as a ligand-linker conjugate, specifically designed for use in PROTAC technology. It serves as a functionalized cereblon ligand, which is crucial for recruiting target proteins to the E3 ubiquitin ligase complex. This compound is sourced from various chemical suppliers and is characterized by its unique combination of pharmacological and chemical properties that enable targeted therapeutic interventions .
The synthesis of Pomalidomide 4'-PEG2-azide typically involves several key steps:
In an industrial context, similar methodologies are employed but optimized for larger-scale production, often utilizing automated synthesis platforms for enhanced efficiency and yield.
Pomalidomide 4'-PEG2-azide features a molecular structure that includes:
The structural formula can be represented as follows:
This molecular structure supports its function in biochemical applications, particularly in targeted protein degradation .
Pomalidomide 4'-PEG2-azide participates in several significant chemical reactions:
The major products from these reactions typically include triazole-linked conjugates, which are valuable in various biochemical contexts.
The mechanism of action of Pomalidomide 4'-PEG2-azide is centered around its role as a ligand-linker conjugate within PROTAC technology. The pomalidomide moiety binds to cereblon (CRBN), a component of the E3 ubiquitin ligase complex. This interaction facilitates the recruitment of target proteins to the E3 ligase, resulting in their ubiquitination and subsequent degradation by the proteasome. The PEG linker and azide group enhance the conjugation capabilities with various target ligands, thereby increasing specificity and efficacy in therapeutic applications .
Pomalidomide 4'-PEG2-azide exhibits several notable physical and chemical properties:
These properties make it suitable for various scientific applications, particularly in drug development and biochemical research .
Pomalidomide 4'-PEG2-azide is primarily employed in:
Its unique combination of immunomodulatory properties and chemical reactivity positions it as a valuable tool in modern biochemistry and pharmacology .
Pomalidomide 4'-PEG2-azide functions as a high-affinity molecular recruiter of the E3 ubiquitin ligase Cereblon (CRBN), a critical component of the Cullin 4 RING E3 ubiquitin ligase complex (CRL4^CRBN^). This complex catalyzes the transfer of ubiquitin molecules onto target proteins, marking them for proteasomal destruction. The pomalidomide moiety within Pomalidomide 4'-PEG2-azide binds CRBN with high specificity at its tri-tryptophan pocket, leveraging the immunomodulatory drug (IMiD) pharmacophore derived from thalidomide-based therapeutics [1] [6]. This binding induces conformational changes in CRBN that modulate its substrate specificity, enabling the recruitment of non-native protein targets when incorporated into bifunctional proteolysis-targeting chimeras [8].
The structural integrity of the pomalidomide-CRBN interaction is preserved despite the addition of the polyethylene glycol (PEG) linker and terminal azide group. Nuclear magnetic resonance and crystallographic studies confirm that the phthalimide ring of pomalidomide maintains essential contacts with CRBN residues His378 and Trp380, while the glutarimide nitrogen forms a water-mediated hydrogen bond with Tyr319. This precise orientation is critical for subsequent ternary complex formation and catalytic efficiency [3] [6]. The terminal azide group enables efficient conjugation to target protein ligands via copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), facilitating rapid assembly of proteolysis-targeting chimera molecules without compromising Cereblon-binding affinity [3] [5].
Table 1: Chemical Characteristics of Pomalidomide 4'-PEG2-azide
Property | Specification |
---|---|
Chemical Name | 4-[[2-[2-(2-Azidoethoxy)ethoxy]ethyl]amino]-2-(2,6-dioxo-3-piperidinyl)-1H-isoindole-1,3(2H)-dione |
Molecular Formula | C~19~H~22~N~6~O~6~ |
Molecular Weight | 430.42 g/mol |
CAS Number | 2271036-45-2 |
Purity | ≥95% (HPLC) |
Storage Conditions | -20°C |
Biological Function | Cereblon ligand-linker conjugate for proteolysis-targeting chimera synthesis |
The efficacy of Pomalidomide 4'-PEG2-azide-derived proteolysis-targeting chimeras depends critically on productive ternary complex formation between the target protein, CRBN, and the bifunctional molecule. This architecture requires precise spatial orientation where the linker component (PEG2 in this case) enables optimal distance and flexibility between the E3 ligase ligand and the target-binding moiety. The 14-atom PEG2 spacer provides approximately 16.7 Å distance between the pomalidomide warhead and the conjugation site, accommodating diverse target protein topographies [4] [5].
Biophysical studies using surface plasmon resonance and isothermal titration calorimetry reveal that the ethyleneglycol repeats in the PEG2 linker enhance conformational adaptability, allowing the proteolysis-targeting chimera to adopt favorable binding geometries. This flexibility compensates for structural heterogeneity across target proteins while maintaining sufficient rigidity to prevent entropic penalties during complex assembly. The terminal azide serves as a bioorthogonal handle for conjugating diverse target ligands through triazole linkages formed via click chemistry, enabling rapid generation of proteolysis-targeting chimera libraries [3] [5]. Structure-activity relationship analyses demonstrate that minor alterations in linker length or composition significantly impact ternary complex stability and degradation efficiency. For example, replacing PEG2 with alkyl chains reduces solubility and decreases degradation efficacy by 3-5 fold due to suboptimal protein-protein interactions between the target and CRBN [4].
Table 2: Linker Attributes Influencing Ternary Complex Formation
Linker Characteristic | Impact on Ternary Complex | Degradation Efficiency |
---|---|---|
PEG2 Spacer (14 atoms) | Optimal distance/flexibility | High (DC~50~ < 100 nM) |
Alkyl Chain Equivalent | Restricted flexibility | Moderate to Low |
Azide Termination | Enables diverse ligand conjugation | Variable (ligand-dependent) |
Hydrophilicity | Enhanced solubility and cellular uptake | Improved efficacy |
Upon formation of a productive ternary complex, Pomalidomide 4'-PEG2-azide-derived proteolysis-targeting chimeras trigger a cascade of ubiquitination events through recruitment of E2 ubiquitin-conjugating enzymes to the CRL4^CRBN^ complex. The proximity-induced ubiquitination transfers multiple ubiquitin molecules (typically forming K48-linked polyubiquitin chains) onto lysine residues of the target protein positioned within ~40 Å of the proteolysis-targeting chimera-bound E3 ligase [6]. This polyubiquitination serves as a definitive proteasomal degradation signal, with kinetics dependent on the stability of the ternary complex. For optimized proteolysis-targeting chimeras incorporating Pomalidomide 4'-PEG2-azide, target ubiquitination occurs within 10-30 minutes of cellular exposure, followed by proteasomal degradation observable within 2-4 hours [8].
The catalytic nature of proteolysis-targeting chimera-mediated degradation allows for sustained target suppression even after proteolysis-targeting chimera dissociation, with a single molecule potentially facilitating the degradation of multiple target protein copies. This efficiency is evidenced by sub-micromolar degradation concentrations (DC~50~) observed in cellular models when Pomalidomide 4'-PEG2-azide is conjugated to validated target ligands. Notably, the degradation profile exhibits a characteristic "hook effect" at high concentrations where ternary complex formation is disrupted due to saturation of either CRBN or target protein binding sites [5] [6].
Recent mechanistic insights reveal that Pomalidomide 4'-PEG2-azide-derived proteolysis-targeting chimeras exploit endogenous ubiquitin-proteasome system components without requiring direct target protein inhibition. This enables degradation of traditionally "undruggable" targets lacking enzymatic activity or deep binding pockets. However, degradation efficiency varies based on target protein ubiquitination site accessibility, basal turnover rates, and subcellular localization. The dynamic interplay between ternary complex stability, ubiquitination efficiency, and proteasome processing underscores the importance of iterative proteolysis-targeting chimera optimization using building blocks like Pomalidomide 4'-PEG2-azide [6] [8].
The chirality of the pomalidomide component significantly influences ubiquitin-proteasome system activation. The (S)-enantiomer exhibits approximately tenfold greater affinity for Cereblon compared to the (R)-enantiomer, resulting in more efficient E3 ligase recruitment and subsequent target ubiquitination. This stereoselectivity originates from preferential interactions between the glutarimide moiety of (S)-pomalidomide and the hydrophobic pocket of Cereblon, optimizing the geometry for E2 ubiquitin-conjugating enzyme positioning [8]. These structural insights guide rational design of next-generation conjugates with improved degradation potency.
CAS No.: 114507-35-6
CAS No.: 496-03-7
CAS No.: 28387-44-2
CAS No.: 569674-13-1